1-[(1,3-Dimethyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile
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Overview
Description
1-[(1,3-Dimethyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile is a compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
The synthesis of 1-[(1,3-Dimethyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions.
Attachment of the Cyclobutane Ring: The cyclobutane ring can be introduced through a nucleophilic substitution reaction, where a suitable cyclobutane derivative reacts with the indazole core.
Introduction of the Carbonitrile Group: The carbonitrile group can be introduced through a reaction with a suitable nitrile reagent under basic conditions.
Chemical Reactions Analysis
1-[(1,3-Dimethyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Hydrolysis: The carbonitrile group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Scientific Research Applications
1-[(1,3-Dimethyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used in biological studies to understand its effects on various cellular processes and pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(1,3-Dimethyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in cellular proliferation, leading to the suppression of cancer cell growth. It may also interact with other cellular proteins and pathways, contributing to its biological effects .
Comparison with Similar Compounds
1-[(1,3-Dimethyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile can be compared with other indazole derivatives, such as:
Niraparib: An anticancer drug used for the treatment of ovarian cancer.
Pazopanib: A tyrosine kinase inhibitor used for the treatment of renal cell carcinoma.
These compounds share the indazole core but differ in their functional groups and specific applications, highlighting the versatility and potential of indazole derivatives in medicinal chemistry.
Properties
Molecular Formula |
C14H16N4 |
---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
1-[(1,3-dimethylindazol-5-yl)amino]cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C14H16N4/c1-10-12-8-11(4-5-13(12)18(2)17-10)16-14(9-15)6-3-7-14/h4-5,8,16H,3,6-7H2,1-2H3 |
InChI Key |
UQPQECALFMVQSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=C2)NC3(CCC3)C#N)C |
Origin of Product |
United States |
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